(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzofuran core, followed by the introduction of the phenylprop-2-en-1-yl and trimethoxybenzylidene groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used to study its interactions with various biomolecules. Its structural features suggest potential activity as an enzyme inhibitor or receptor ligand, making it a valuable tool for probing biological pathways.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural similarity to other bioactive molecules suggests it may have applications in drug discovery, particularly in the development of anticancer or anti-inflammatory agents.
Industry
In industry, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties could make it useful in the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
(E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile: This compound is a non-covalent EGFR inhibitor with potential anticancer activity.
1-[4-(2-Dimethylaminoethoxy)phenylcarbonyl]-3,5-Bis(3,4,5-Trimethoxybenzylidene)-4-Piperidone hydrochloride: Known for its potent cytotoxicity towards neoplasms.
Uniqueness
The uniqueness of (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(3,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one lies in its specific structural features, which allow for a wide range of chemical modifications and biological activities. Its combination of a benzofuran core with phenylprop-2-en-1-yl and trimethoxybenzylidene groups provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C27H24O6 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2Z)-6-[(E)-3-phenylprop-2-enoxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C27H24O6/c1-29-24-15-19(16-25(30-2)27(24)31-3)14-23-26(28)21-12-11-20(17-22(21)33-23)32-13-7-10-18-8-5-4-6-9-18/h4-12,14-17H,13H2,1-3H3/b10-7+,23-14- |
InChI Key |
ZTGBLCKWTGTTRV-SXJABBKVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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